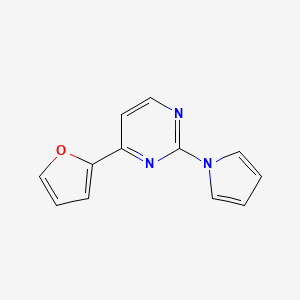

4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine

Description

Significance of Nitrogen and Oxygen Heterocycles in Contemporary Chemical Research

Nitrogen and oxygen-containing heterocyclic compounds are fundamental building blocks in the realm of organic chemistry and are of paramount importance in medicinal chemistry. researchgate.netscispace.com These cyclic structures, which incorporate atoms other than carbon within their rings, are ubiquitous in nature and are found in a vast array of biologically active molecules, including alkaloids, vitamins, hormones, and nucleic acids. scispace.comwjarr.com The presence of heteroatoms like nitrogen and oxygen imparts unique physicochemical properties to these molecules, such as altered electronic distribution, the capacity for hydrogen bonding, and specific coordination chemistry, which are often crucial for their biological function. mdpi.com Consequently, synthetic heterocycles are a cornerstone of drug discovery, with a significant number of pharmaceuticals containing at least one heterocyclic moiety. researchgate.net

Structural Characteristics and Aromaticity of Pyrimidine (B1678525), Pyrrole (B145914), and Furan (B31954) Systems

Pyrimidine: As a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, pyrimidine is a key component of the nucleobases cytosine, thymine, and uracil, which are fundamental to the structure of DNA and RNA. scispace.comwjarr.com The presence of two electronegative nitrogen atoms makes the pyrimidine ring electron-deficient, which influences its reactivity and interactions. mdpi.com

Pyrrole: This five-membered aromatic heterocycle contains a single nitrogen atom. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, making the pyrrole ring electron-rich and highly reactive towards electrophiles. ekb.egnih.gov This electronic characteristic is central to the diverse biological activities observed in pyrrole-containing compounds. ekb.eg

Furan: A five-membered aromatic heterocycle containing an oxygen atom, furan is another fundamental structural motif found in numerous natural products and synthetic compounds. researchgate.net The oxygen atom's lone pair contributes to the aromatic system, rendering the ring electron-rich. youtube.com

The aromaticity of these rings is a key determinant of their stability and chemical behavior. The delocalization of π-electrons across the cyclic systems confers a significant resonance stabilization energy.

| Heterocycle | Ring Size | Heteroatom(s) | Aromaticity (Hückel's Rule) |

| Pyrimidine | 6-membered | 2 x Nitrogen | Aromatic (6 π electrons) |

| Pyrrole | 5-membered | 1 x Nitrogen | Aromatic (6 π electrons) |

| Furan | 5-membered | 1 x Oxygen | Aromatic (6 π electrons) |

Rationale for the Design and Investigation of Multi-Heterocyclic Architectures

The design and synthesis of hybrid molecules containing multiple heterocyclic rings is a strategic approach in medicinal chemistry and materials science. The primary rationale is the principle of molecular hybridization, which posits that the combination of different pharmacophores or functional moieties can lead to compounds with:

Enhanced Biological Activity: By integrating the structural features of different bioactive heterocycles, it is possible to create new molecules with improved potency or a broader spectrum of activity. nih.gov

Novel Mechanisms of Action: The unique three-dimensional arrangement of hybrid molecules can allow them to interact with biological targets in novel ways, potentially overcoming resistance mechanisms associated with existing drugs.

Modulated Physicochemical Properties: The combination of different rings can fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

The investigation of these multi-heterocyclic architectures allows researchers to explore vast chemical spaces and to develop a deeper understanding of structure-activity relationships. nih.gov

Contextualization of 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine within Hybrid Heterocyclic Chemistry

The study of such molecules is driven by the desire to create novel scaffolds that can be further functionalized to target a wide range of biological targets. The synthesis and characterization of this compound and its analogues are crucial steps in unlocking the potential of this class of hybrid heterocycles. Research in this area contributes to the growing library of complex molecules with potential applications in various fields of chemical and biological science. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)-2-pyrrol-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-2-8-15(7-1)12-13-6-5-10(14-12)11-4-3-9-16-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRUXSMPKQHGOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327672 | |

| Record name | 4-(furan-2-yl)-2-pyrrol-1-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818957 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

685109-18-6 | |

| Record name | 4-(furan-2-yl)-2-pyrrol-1-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4 2 Furyl 2 1h Pyrrol 1 Yl Pyrimidine Scaffolds

Electrophilic Aromatic Substitution Reactions on Pyrrole (B145914) and Furan (B31954) Rings

The π-excessive nature of both pyrrole and furan rings makes them the primary sites for electrophilic attack in the 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine molecule. The pyrimidine (B1678525) ring, being electron-deficient, is generally unreactive toward electrophiles unless strong activating groups are present. wikipedia.orgyoutube.com

The relative reactivity of five-membered heterocycles towards electrophilic substitution generally follows the order: pyrrole > furan > thiophene (B33073) > benzene. slideshare.netpearson.comdoubtnut.com This is attributed to the ability of the heteroatom to stabilize the positive charge in the reaction intermediate (the sigma complex). Nitrogen, being less electronegative than oxygen, is more effective at delocalizing its lone pair into the ring, making pyrrole significantly more reactive than furan. pharmaguideline.com

For the this compound scaffold, electrophilic substitution is predicted to occur preferentially on the pyrrole ring under mild conditions. The substitution pattern on monosubstituted pyrroles and furans is highly regioselective. Electrophilic attack predominantly occurs at the C-2 (α) position, as the intermediate carbocation is stabilized by a greater number of resonance structures compared to attack at the C-3 (β) position. quora.comquora.comstackexchange.com

In the target molecule, the C-2 positions of both the pyrrole and furan rings are blocked by their connection to the pyrimidine core. Therefore, electrophilic substitution is expected to occur at the C-5 position of both rings. Given the higher reactivity of the pyrrole ring, selective functionalization at the pyrrole's C-5 position should be achievable using mild electrophilic reagents. Stronger conditions may lead to di-substitution, with functionalization occurring on both the pyrrole and furan rings.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Heterocyclic Ring | Primary Site of Substitution | Justification | Exemplary Reactions |

|---|---|---|---|

| Pyrrole | C-5 | Highest electron density and stability of the cationic intermediate. C-2 is blocked. | Nitration (HNO₃/Ac₂O), Halogenation (NBS, NCS), Friedel-Crafts Acylation (Ac₂O/SnCl₄) |

| Furan | C-5 | High electron density, but less reactive than pyrrole. C-2 is blocked. | Halogenation (Br₂/Dioxane), Vilsmeier-Haack Formylation (POCl₃/DMF) |

Nucleophilic Reactivity of the Pyrimidine System

The pyrimidine ring is characterized by its π-deficient nature, a consequence of the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring (C-2, C-4, C-5, and C-6) electrophilic and thus susceptible to attack by nucleophiles. wikipedia.org Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyrimidines, particularly when a good leaving group (e.g., a halogen) is present at the C-2, C-4, or C-6 positions. researchgate.net

In this compound, the C-2 and C-4 positions are substituted with pyrrolyl and furyl groups, respectively. These are not conventional leaving groups. Therefore, classical SNAr reactions involving the displacement of these moieties are unlikely under standard conditions. However, the inherent electrophilicity of the pyrimidine carbons remains. Strong nucleophiles could potentially add to the ring, leading to the formation of anionic intermediates (Meisenheimer complexes). Subsequent rearomatization would require the elimination of a hydride ion, which is generally unfavorable but can occur in the presence of an oxidizing agent.

Computational studies and experimental evidence on substituted pyrimidines indicate that the C-4 and C-6 positions are generally more activated towards nucleophilic attack than the C-2 position. stackexchange.com Attack at C-6 by a strong nucleophile (e.g., an organometallic reagent or a potent anion) could be a potential, albeit challenging, pathway for functionalization. Under forcing conditions, nucleophilic attack might also initiate ring-opening reactions. umich.eduresearchgate.net

Functional Group Interconversions and Derivatization Strategies on Peripheral Moieties

While the core scaffold is relatively robust, functional group interconversions can be performed on derivatives bearing peripheral moieties. These transformations allow for the fine-tuning of the molecule's properties. Strategies can be envisioned for substituents attached to either the furan, pyrrole, or pyrimidine rings.

For instance, if a derivative contains an ester group on the furan ring (e.g., at C-5), it could be hydrolyzed to a carboxylic acid, which in turn can be converted to amides, other esters, or reduced to an alcohol. A nitro group, introduced via electrophilic substitution on the pyrrole ring, can be reduced to an amino group, providing a handle for a wide array of subsequent reactions such as diazotization or acylation.

Another powerful strategy for derivatization is metal-catalyzed cross-coupling. C-H activation and functionalization, particularly at the C-5 position of the pyrimidine ring, could be achieved using palladium catalysis, allowing for the introduction of aryl, alkyl, or other groups. nih.gov Similarly, if halogenated derivatives of the scaffold are prepared, they can serve as precursors for Suzuki, Stille, or Heck coupling reactions to introduce carbon-carbon bonds.

Table 2: Potential Derivatization Strategies

| Initial Functional Group (Location) | Reagent/Condition | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| -NO₂ (Pyrrole-C5) | H₂, Pd/C or SnCl₂/HCl | -NH₂ | Reduction |

| -NH₂ (Pyrrole-C5) | Ac₂O, Pyridine (B92270) | -NHC(O)CH₃ | Acylation |

| -H (Pyrimidine-C5) | Pd(OAc)₂, Aryl-Br | -Aryl | C-H Arylation |

| -CO₂Et (Furan-C5) | 1. LiOH 2. H₃O⁺ | -COOH | Hydrolysis |

| -COOH (Furan-C5) | SOCl₂, R₂NH | -C(O)NR₂ | Amide Formation |

Ring-Opening and Rearrangement Reactions within the Core Structure

The stability of the three interconnected heterocyclic rings can be compromised under specific reaction conditions, leading to ring-opening or rearrangement reactions.

The furan ring is notably susceptible to acid-catalyzed hydrolysis. rsc.orgresearchgate.net Protonation of the furan oxygen, followed by nucleophilic attack of water, can lead to cleavage of the ring to form a 1,4-dicarbonyl compound. acs.org This reaction is essentially the reverse of the Paal-Knorr furan synthesis. wikipedia.orgorganic-chemistry.org For the title compound, acidic conditions could potentially open the 2-furyl substituent into a 1,4-dicarbonyl moiety attached to the pyrimidine ring.

The pyrimidine ring can also undergo cleavage, typically initiated by a strong nucleophile. rsc.org Attack at an electrophilic carbon (e.g., C-4 or C-6) can lead to a cascade of bond cleavages, ultimately resulting in acyclic products. researchgate.netresearchgate.net For example, some pyrimidine derivatives are known to undergo ring-opening in the presence of strong bases like potassium amide in liquid ammonia (B1221849). acs.org

Rearrangement reactions, such as the Dimroth rearrangement, are known for certain pyrimidine systems, often involving ring-opening followed by recyclization. While less common, sigmatropic rearrangements could also be induced in appropriately substituted derivatives of the scaffold. as-pub.com

Oxidation and Reduction Processes of the Heterocyclic Rings

The constituent rings of this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: Both furan and pyrrole rings are sensitive to oxidizing agents. The oxidation of furans can lead to a variety of products depending on the oxidant and conditions. researchgate.net Metabolic oxidation, for instance, can generate reactive electrophilic intermediates like epoxides or cis-enediones, which can subsequently ring-open to form γ-ketoenals. nih.govnih.govresearchgate.net Stronger chemical oxidants can degrade the furan ring, potentially leading to maleic acid derivatives. researchgate.net Pyrroles are also easily oxidized, often leading to polymerization (forming "pyrrole black") or complex degradation products. The pyrimidine ring is generally resistant to oxidation due to its electron-deficient character.

Reduction: Catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Ni catalysts) would be expected to reduce the furan and pyrrole rings first, yielding tetrahydrofuran (B95107) and pyrrolidine (B122466) moieties, respectively. The pyrimidine ring is less readily reduced than pyridine but can be hydrogenated under more forcing conditions to give dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. researchgate.net

Chemical reduction with metal hydrides offers another pathway. Sodium borohydride (B1222165) (NaBH₄) can reduce certain activated pyrimidine rings. rsc.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely also reduce any peripheral carbonyl groups if present. The selective reduction of one ring in the presence of the others would be a significant synthetic challenge, likely requiring careful selection of catalysts and reaction conditions.

Structure Activity Relationship Sar Studies in 4 2 Furyl 2 1h Pyrrol 1 Yl Pyrimidine Derivatives

Conceptual Framework of Structure-Activity Relationships

The fundamental principle of structure-activity relationships lies in the concept that the biological activity of a chemical compound is directly related to its three-dimensional structure. Modifications to the chemical structure can alter its physicochemical properties, such as size, shape, electronic distribution, and lipophilicity. These changes, in turn, affect the molecule's ability to interact with its biological target, which is often a protein, enzyme, or nucleic acid.

SAR studies for 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine derivatives involve the systematic synthesis of analogues with modifications at different positions of the scaffold and the subsequent evaluation of their biological effects. By correlating these structural changes with the observed activity, researchers can identify key pharmacophoric features—the essential structural elements required for biological activity—and auxophoric groups, which can be modified to fine-tune the compound's properties. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds in drug discovery.

Correlation of Structural Modifications at the Pyrrole (B145914) Moiety with Molecular Interactions

The pyrrole ring, a five-membered aromatic heterocycle, is a common feature in many biologically active compounds. In the context of this compound derivatives, modifications to this moiety can significantly impact molecular interactions with biological targets.

N-Substituent Effects on Pyrrole-Containing Hybrids

Research on related pyrrolopyrimidine structures has indicated that substitution at the N-aryl group is crucial for activity. For instance, in a series of tricyclic pyrrolo[2,3-d]pyrimidines, the introduction of various aryl groups at the imine nitrogen, which is analogous to the pyrrole nitrogen's substituent, had a significant impact on cytotoxic potency. While unsubstituted N-phenyl groups can confer moderate activity, the introduction of substituents on this aryl ring can either enhance or diminish the biological effect. For example, the presence of electron-withdrawing groups like fluoro or trifluoromethyl groups on the N-aryl substituent has been shown to modulate activity, with the specific effect often being dependent on the position of the substituent. mdpi.com

The size of the N-substituent also plays a critical role. While some bulk may be tolerated or even beneficial for filling a specific pocket in the target protein, excessively large groups can lead to steric hindrance and a loss of activity. The optimal N-substituent is therefore a balance between electronic effects and steric compatibility with the binding site.

Carbon-Substituent Effects on the Pyrrole Ring

Substitution on the carbon atoms of the pyrrole ring provides another avenue for modulating the activity of this compound derivatives. The electronic and steric nature of these substituents can influence the pyrrole ring's reactivity and its interaction with the biological target.

Studies on pyrrolo[2,3-d]pyrimidines have demonstrated that halogenation at the C-3 position of the pyrrole ring can be advantageous for cytotoxic activity. The introduction of bromine or iodine at this position has been shown to enhance the potency of certain derivatives. mdpi.com This suggests that the electronic and/or steric properties of these halogens contribute favorably to the molecular interactions.

Furthermore, the introduction of a phenyl group at the C-2 position of the pyrrole core in some pyrrolo[2,3-d]pyrimidinones has been found to enhance antitumor activity. mdpi.com This indicates that extending the molecule with an additional aromatic ring at this position can lead to beneficial interactions, potentially through π-π stacking or hydrophobic interactions within the binding site.

Influence of Furan (B31954) Ring Substitution Patterns on Molecular Recognition

The 2-furyl moiety at the 4-position of the pyrimidine (B1678525) ring is a key structural feature. The furan ring, with its oxygen heteroatom and aromatic character, can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.

While specific SAR studies on substituted 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidines are limited, research on other heterocyclic systems provides valuable insights. In a series of pyrazolo-triazolo-pyrimidines, replacing a C(2)-furyl ring with a para-substituted phenyl group led to a significant improvement in the pharmacological profile, including enhanced affinity and selectivity for the human A3 adenosine (B11128) receptor. nih.gov This suggests that while the furan ring can be a favorable structural element, its replacement with other aromatic systems, or the introduction of substituents on the furan ring itself, could be a viable strategy for optimizing activity and overcoming potential metabolic liabilities associated with the furan moiety. nih.gov

Substituents on the furan ring can modulate its electronic properties and steric profile. Electron-donating groups could enhance the electron density of the ring, potentially strengthening interactions with electron-deficient regions of a receptor. Conversely, electron-withdrawing groups would have the opposite effect. The position of the substituent on the furan ring would also be critical, as it would dictate the spatial orientation of the functional group and its ability to engage in specific interactions.

Impact of Pyrimidine Core and Substituents on Activity Profiles

In related pyrrolopyrimidine systems, it has been observed that the nature of the pyrimidine ring is crucial. For instance, replacing the N-1 of the pyrrolo[2,3-d]pyrimidine core with a sulfur atom, to form a thienopyrimidine, resulted in a loss of activity against the RET kinase, indicating the importance of the nitrogen-based heterocycle for this particular target. nih.gov

Substitutions on the pyrimidine ring can also dramatically alter the biological activity. In a study of 2,4-diaminopyrimidine (B92962) derivatives, the introduction of an amino group at the C-5 position was one of the modifications that contributed to converting antiviral agents into antitumor agents. Furthermore, introducing a thiomethyl group at the C-2 position of the pyrimidine ring led to specific inhibition of the EGFR protein kinase. These findings highlight that even small changes to the substitution pattern on the pyrimidine core can lead to significant shifts in biological activity and target selectivity.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Chiral centers within a molecule can lead to the existence of enantiomers or diastereomers, which can exhibit significantly different potencies, selectivities, and even different types of biological activity.

While specific studies on the stereochemistry of this compound derivatives are not extensively documented, the principles of stereoselectivity are universally applicable in medicinal chemistry. If chiral centers are introduced into the molecule, for example, through substitution with a chiral side chain on any of the rings, it is highly likely that the different stereoisomers will display distinct biological profiles.

This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a ligand. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or may not bind at all. Therefore, in the development of derivatives of this compound that contain chiral centers, the separation and individual biological evaluation of the stereoisomers would be a critical step in the SAR analysis.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data published on the compound This compound to generate a detailed article that adheres to the strict, specific outline provided in your request.

The instructions require thorough, scientifically accurate content, including detailed research findings and data tables, for each specified subsection. This includes molecular modeling results, binding affinity predictions, quantum chemical calculations (Frontier Molecular Orbital analysis, Electrostatic Potential Surface mapping), and conformational analysis with dynamic simulations.

While computational studies, including the requested analyses, have been conducted on various related pyrimidine, pyrrole, and furan-containing derivatives rsc.orgpreprints.orgnih.govrsc.orgnih.govacs.orgresearchgate.netnih.gov, the specific results and data for "this compound" are not present in the available literature. Generating the article as requested would necessitate fabricating data, which would be scientifically inaccurate and misleading.

To fulfill the request accurately, peer-reviewed studies detailing these specific computational investigations on "this compound" would be required. Without such source material, it is not possible to provide the detailed findings and data tables mandated by the instructions.

Computational and Theoretical Investigations of 4 2 Furyl 2 1h Pyrrol 1 Yl Pyrimidine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in medicinal chemistry for developing mathematical models that correlate the chemical structure of a compound with its biological activity. nih.gov While specific QSAR models for 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine are not extensively documented in publicly available literature, the broader class of pyrimidine (B1678525) derivatives has been the subject of numerous QSAR analyses for various therapeutic targets. nih.govacs.org

These studies provide a framework for predicting the potential activity of novel pyrimidine compounds. For instance, QSAR models developed for pyrimidine derivatives as anticancer agents have identified key molecular descriptors that influence their efficacy. nih.gov These descriptors often include electronic properties (such as atomic charges and orbital energies), steric factors (like molecular volume and surface area), and lipophilicity (log P). nih.gov

A hypothetical QSAR study for a series of analogues of this compound would likely involve the calculation of a wide range of molecular descriptors. The general approach would be to synthesize a library of related compounds, test their biological activity, and then use statistical methods to build a predictive model.

Table 1: Key Molecular Descriptors in QSAR Studies of Bioactive Pyrimidines

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Governs molecular interactions, reactivity, and binding to biological targets. ijcce.ac.ir |

| Steric | Molecular weight, Molar volume, Surface area | Influences how the molecule fits into a receptor's active site. |

| Topological | Connectivity indices, Wiener index | Describes the branching and shape of the molecule. |

| Thermodynamic | Enthalpy of formation, Gibbs free energy | Relates to the stability and reactivity of the compound. jchemrev.com |

In a study on dihydropyrimidinone derivatives, a 2D-QSAR model revealed the importance of autocorrelated descriptors in the inhibition of alkaline phosphatase, achieving a high predictive accuracy with an R² of 0.958. acs.org For novel pyrrole-fused pyrimidine derivatives designed as antitubercular agents, computational screening using ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties helped in identifying candidates with favorable pharmacokinetic profiles. nih.gov

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the reaction mechanisms and pathways involving pyrimidine derivatives. ijcce.ac.irtandfonline.comsamipubco.com These computational methods allow for the exploration of transition states, reaction intermediates, and the energetic favorability of different reaction routes.

For a molecule like this compound, theoretical studies could elucidate several aspects of its chemical behavior. For instance, the relative reactivity of the pyrimidine, furan (B31954), and pyrrole (B145914) rings towards electrophilic or nucleophilic attack could be predicted by calculating the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). ijcce.ac.ir

DFT calculations have been successfully used to study the interactions between pyrimidine derivatives and metal clusters, which has implications for drug delivery systems. bohrium.com Such studies reveal that the nitrogen atoms of the pyrimidine ring are often the primary sites of interaction.

Furthermore, theoretical investigations can shed light on the mechanisms of synthetic reactions used to prepare such compounds. For example, in the synthesis of pyrrole-fused pyrimidines, computational analysis can help to understand the stability of intermediates and the energy barriers associated with different cyclization pathways. nih.gov A study on triazolo-pyrimidine derivatives used DFT calculations to investigate the Dimroth rearrangement, a common reaction in heterocyclic chemistry, and to determine the relative thermodynamic stability of different isomers. jchemrev.com

Advanced Research Directions and Potential Chemical Biology Applications

Development of Novel Synthetic Methodologies for Complex Analogs

The synthesis of complex analogs of 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine would likely build upon established methods for the synthesis of substituted pyrimidines and the introduction of pyrrole (B145914) and furan (B31954) functionalities. researchgate.netjchemrev.com Advanced synthetic strategies could focus on achieving greater molecular diversity and complexity for structure-activity relationship (SAR) studies.

Key Methodological Approaches:

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, would be instrumental. mdpi.com These methods allow for the regioselective introduction of various substituents onto the pyrimidine (B1678525), furan, and pyrrole rings, enabling the synthesis of a diverse library of analogs. For instance, different aryl or alkyl groups could be attached at various positions to modulate the electronic and steric properties of the molecule.

Multi-component Reactions: The development of one-pot, multi-component reactions could provide an efficient route to complex analogs. These reactions offer advantages in terms of atom economy and reduced synthetic steps.

Flow Chemistry: The use of microfluidic reactors in flow chemistry could enable precise control over reaction parameters, leading to higher yields, improved purity, and safer handling of reactive intermediates.

Photoredox Catalysis: Light-mediated catalysis could open up novel reaction pathways for the functionalization of the heterocyclic rings, allowing for the introduction of functionalities that are not accessible through traditional thermal methods.

A hypothetical synthetic approach could involve the initial construction of a 2-chloro-4-(2-furyl)pyrimidine intermediate, followed by a nucleophilic aromatic substitution reaction with pyrrole under optimized conditions. Subsequent modifications of the core structure could then be achieved through the aforementioned advanced methodologies.

Exploration of Structure-Mechanism Relationships beyond traditional SAR

Moving beyond conventional SAR, which primarily correlates structural modifications with changes in biological activity, advanced studies would aim to elucidate the underlying molecular mechanisms of action. This involves understanding how the compound interacts with its biological target on a dynamic and energetic level.

Advanced Mechanistic Approaches:

Computational Modeling and Simulation: Molecular docking and molecular dynamics (MD) simulations can predict the binding modes of this compound analogs within the active site of a target protein. nih.gov These computational studies can provide insights into key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): Advanced QSAR models, incorporating 3D and 4D descriptors, can provide more predictive models of biological activity. nih.gov These models can help in identifying the key physicochemical properties that influence the compound's efficacy.

Chemical Proteomics: This approach can be used to identify the cellular targets of the compound by using chemical probes to pull down interacting proteins from cell lysates.

By combining these approaches, researchers can build a comprehensive understanding of how specific structural features of the this compound scaffold contribute to its biological activity, guiding the rational design of more potent and selective analogs.

Integration with Advanced Spectroscopic Techniques for Mechanistic Elucidation

A detailed understanding of the compound's structure, dynamics, and interactions with its environment is crucial for elucidating its mechanism of action. Advanced spectroscopic techniques can provide this information at a molecular level. researchgate.net

| Spectroscopic Technique | Information Gained |

| Multidimensional NMR Spectroscopy | Detailed 3D structure in solution, conformational dynamics, and mapping of binding interfaces with biomolecules. |

| Mass Spectrometry (e.g., HDX-MS) | Information on protein conformational changes upon ligand binding, identifying regions of interaction. |

| Fluorescence Spectroscopy | Probing binding affinities, kinetics, and conformational changes through intrinsic or extrinsic fluorescence. |

| X-ray Crystallography | High-resolution 3D structure of the compound in its crystalline state or in complex with its biological target. |

These techniques, often used in combination, can provide a multi-faceted view of the compound's behavior, from its intrinsic properties to its interactions within a complex biological system.

Applications as Molecular Probes in Chemical Biology

The unique structural and potential photophysical properties of the this compound scaffold make it a candidate for development as a molecular probe. Such probes are invaluable tools for studying biological processes in real-time within living systems.

Potential Probe Applications:

Fluorescent Probes: By incorporating fluorogenic moieties or by virtue of its intrinsic fluorescence, analogs could be designed to report on specific biological events, such as enzyme activity or changes in the cellular microenvironment.

Photoaffinity Probes: The introduction of a photoreactive group would allow for the covalent labeling of target proteins upon photoirradiation, enabling target identification and validation.

Bioluminescent Probes: Conjugation with a luciferase substrate could lead to the development of probes for in vivo imaging.

The development of such probes would require careful synthetic modification to incorporate the necessary reporter and reactive groups without compromising the compound's binding affinity and selectivity for its target.

Potential as Scaffolds in Functional Materials Science

The heterocyclic nature of this compound suggests its potential as a building block for functional organic materials. Pyrrole and pyrimidine derivatives are known to exhibit interesting electronic and optical properties. rsc.org

Potential Material Science Applications:

Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of the molecule could be exploited in the design of new emissive materials for OLEDs.

Organic Semiconductors: Modification of the core structure could lead to materials with suitable charge transport properties for use in organic field-effect transistors (OFETs).

Sensors: The ability of the heterocyclic rings to coordinate with metal ions or participate in non-covalent interactions could be harnessed to develop chemical sensors for the detection of specific analytes. nih.gov

Aggregation-Induced Emission (AIE): Some pyrrolo[1,2-a]pyrimidine (B7980946) derivatives have been shown to exhibit aggregation-induced emission enhancement (AIEE), a property that is highly desirable for applications in bio-imaging and sensing. rsc.org

Research in this area would involve the synthesis of polymeric or oligomeric materials based on the this compound scaffold and the characterization of their physical and electronic properties.

Q & A

Q. What are the recommended synthetic routes for 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling furan and pyrrole substituents to a pyrimidine core via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. For example, analogous pyrimidine derivatives (e.g., 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine) have been synthesized using Pd-catalyzed reactions under inert atmospheres, with purification via column chromatography . Optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Monitoring by TLC or HPLC ensures intermediate stability and product purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substituent positions (e.g., furyl protons at δ 6.3–7.5 ppm, pyrrole protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₀N₃O₂⁺ = 228.0778). Gas chromatography-mass spectrometry (GC-MS) is useful for volatile analogs .

- Infrared (IR) Spectroscopy : Peaks near 1600 cm⁻¹ (C=N stretching) and 3100 cm⁻¹ (aromatic C-H) confirm the pyrimidine core and substituents .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular conformation or intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and packing motifs. For example, pyrimidine derivatives like 2-[4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol crystallize in monoclinic systems (space group P21/n, a = 9.98 Å, b = 15.88 Å, c = 12.22 Å, β = 109.4°) . Data collection with a diffractometer (e.g., Oxford Xcalibur Sapphire3) and refinement using CrysAlis RED or SHELXL can resolve disorder in substituents (e.g., furyl/pyrrole orientation) .

Q. What computational approaches aid in predicting reactivity or non-covalent interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the furyl group’s electron-rich nature may enhance reactivity at the pyrimidine C4 position .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or water) to assess solubility or aggregation behavior. Tools like GROMACS or AMBER can model hydrogen bonding with the pyrrole NH .

- InChIKey/SMILES : Use canonical identifiers (e.g., InChIKey=PYBJPTHZYBWJON-UHFFFAOYSA-N for related compounds) to cross-reference databases like PubChem .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Cross-Validation : Reconcile NMR/IR data (e.g., unexpected peak splitting) with X-ray-derived torsion angles. For instance, crystallography may reveal non-planar conformations that affect spectroscopic signatures .

- Dynamic Effects : Consider temperature-dependent NMR to detect rotational barriers (e.g., hindered pyrrole ring rotation) that XRD static models may miss .

- Synchrotron Studies : High-resolution XRD (λ = 0.7–1.0 Å) at facilities like APS or ESRF can resolve subtle structural discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.